rac-threo-Dihydro Bupropion Hydrochloride (rac-threo-DHB) is a potential metabolite of the antidepressant drug bupropion. Bupropion is metabolized in the body by the liver, and rac-threo-DHB is one of the compounds that can be formed during this process. Several studies have investigated the presence of rac-threo-DHB in urine and blood samples from individuals taking bupropion [, ].
While bupropion's mechanism of action is not fully understood, it is believed to involve increasing dopamine and norepinephrine levels in the brain. Researchers are interested in understanding the pharmacological properties of rac-threo-DHB to determine if it contributes to the therapeutic effects of bupropion or has its own unique effects. Some studies have explored the effects of rac-threo-DHB on neurotransmitter uptake in brain tissue [].
Studying rac-threo-DHB can be helpful in the development of new drugs. By understanding how the body metabolizes bupropion and the properties of its metabolites, researchers can design medications with more predictable effects and fewer side effects. Additionally, investigating the potential therapeutic effects of rac-threo-DHB itself could lead to the development of new medications for depression or other conditions.
More research is needed to fully understand the role of rac-threo-DHB in the body. Future studies could investigate its:
Rac threo-Dihydro Bupropion Hydrochloride is a chiral compound that serves as a metabolite of Bupropion, an antidepressant and smoking cessation aid. The chemical formula for rac threo-Dihydro Bupropion Hydrochloride is , and it is characterized by its molecular weight of approximately 250.81 g/mol. This compound is notable for its role in neurotransmission, particularly as it interacts with dopamine and norepinephrine receptors, which are crucial in the treatment of mood disorders and addiction .
The chemical behavior of rac threo-Dihydro Bupropion Hydrochloride can be understood through its interactions with various biological systems. It undergoes metabolic transformations primarily in the liver, where it is converted into several active metabolites. The metabolic pathways involve reduction and hydroxylation processes, which facilitate its pharmacological effects. For instance, rac threo-Dihydro Bupropion can be oxidized to form other derivatives that may exhibit varying degrees of biological activity .
Rac threo-Dihydro Bupropion Hydrochloride exhibits significant biological activity, particularly as a norepinephrine-dopamine reuptake inhibitor. This mechanism enhances the levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects. Additionally, studies have indicated that it may possess anxiolytic properties and could be beneficial in treating conditions such as anxiety disorders and attention deficit hyperactivity disorder . Its unique action profile distinguishes it from other antidepressants that primarily target serotonin pathways.
The synthesis of rac threo-Dihydro Bupropion Hydrochloride typically involves several steps starting from simpler organic compounds. The process generally includes:
These steps ensure that the final product retains its pharmacological efficacy while being suitable for use in therapeutic applications .
Rac threo-Dihydro Bupropion Hydrochloride is primarily used in pharmaceutical research and development as a reference standard for analytical studies. Its applications include:
Research on interaction studies has shown that rac threo-Dihydro Bupropion Hydrochloride interacts with various receptors beyond dopamine and norepinephrine systems. These interactions can influence drug metabolism and efficacy. Notably, it may affect cytochrome P450 enzymes, which are crucial for drug metabolism, leading to potential drug-drug interactions when co-administered with other pharmaceuticals .
Several compounds share structural similarities with rac threo-Dihydro Bupropion Hydrochloride, each exhibiting unique pharmacological profiles:
| Compound Name | Structure Similarity | Primary Use | Unique Features |
|---|---|---|---|
| Bupropion | Similar core structure | Antidepressant, smoking cessation | Dual reuptake inhibition |
| Threo-Bupropion | Enantiomer | Antidepressant | More selective for norepinephrine |
| Hydroxybupropion | Metabolite | Antidepressant | Active metabolite of Bupropion |
| Mirtazapine | Different mechanism | Antidepressant | Acts on multiple neurotransmitter systems |
Rac threo-Dihydro Bupropion Hydrochloride stands out due to its specific action on dopamine and norepinephrine reuptake, making it a valuable compound in both clinical and research settings . Its unique properties allow for targeted therapeutic applications while minimizing side effects commonly associated with traditional antidepressants.
Rac threo-Dihydro Bupropion Hydrochloride is a chiral compound that exists as a racemic mixture of two stereoisomers: (1R,2R)-threohydrobupropion and (1S,2S)-threohydrobupropion [12]. The compound features a 3-chlorophenyl ring attached to a central carbon chain with a hydroxyl group, a methyl group, and a tert-butylamino group [1] [3]. The "threo" designation refers to the specific stereochemical configuration where the hydroxyl and tert-butylamino groups are on opposite sides of the molecule in a trans arrangement [11] [12].
The stereochemistry of rac threo-Dihydro Bupropion Hydrochloride is particularly important as it distinguishes it from its diastereomer, erythro-Dihydro Bupropion Hydrochloride, which has a different spatial arrangement of the hydroxyl and tert-butylamino groups [11] [23]. The threo configuration creates a specific three-dimensional structure that influences the compound's physical and chemical properties [12] [13].
The molecule contains two chiral centers: one at the carbon bearing the hydroxyl group and another at the adjacent carbon bearing the tert-butylamino group [11] [12]. This results in four possible stereoisomers, but only the two threo isomers (R,R and S,S) are present in the racemic mixture of rac threo-Dihydro Bupropion Hydrochloride [12] [24].
The International Union of Pure and Applied Chemistry (IUPAC) name for rac threo-Dihydro Bupropion Hydrochloride is (1R,2R)-rel-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-ol hydrochloride (1:1) [6] [13]. This systematic name precisely describes the chemical structure, including the relative stereochemistry of the two chiral centers [6].
The compound is known by several synonyms in scientific literature and commercial catalogs, including:
The "rac" prefix in the name indicates that the compound is a racemic mixture of equal amounts of the (1R,2R) and (1S,2S) stereoisomers [11] [12].
Rac threo-Dihydro Bupropion Hydrochloride has the molecular formula C₁₃H₂₀ClNO·HCl, representing the free base (C₁₃H₂₀ClNO) with an additional hydrochloride salt [2] [5]. The molecular structure consists of 13 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the free base, plus an additional hydrogen chloride molecule in the salt form [2] [5].
The molecular weight of rac threo-Dihydro Bupropion Hydrochloride is 278.22 g/mol, which can be broken down as follows [2] [5] [6]:
| Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Free base | C₁₃H₂₀ClNO | 241.76 |
| HCl salt | HCl | 36.46 |
| Total | C₁₃H₂₀ClNO·HCl | 278.22 |
The exact mass of the compound, which is used in high-resolution mass spectrometry, is slightly different from the average molecular weight due to the consideration of the most abundant isotopes of each element [1] [24].
Rac threo-Dihydro Bupropion Hydrochloride can be represented using various chemical notation systems that encode its structural information in a computer-readable format [14] [17].
The Simplified Molecular Input Line Entry System (SMILES) notation for rac threo-Dihydro Bupropion Hydrochloride is:
CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C.ClThis SMILES string encodes the connectivity of atoms and the stereochemistry of the molecule [14] [17].
The International Chemical Identifier (InChI) provides a more comprehensive representation:
InChI=1S/C13H20ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,12,15-16H,1-4H3;1H/t9-,12+;/m0./s1The InChI string includes information about the molecular structure, stereochemistry, isotopic composition, and charge [6] [19].
The InChIKey, a condensed version of the InChI, is:
YZHVQDVGTAELNB-PKKHVXKMSA-NThis fixed-length identifier is useful for database searches and web applications [6] [14].
These structural representations are essential for computational chemistry, database searching, and chemical information exchange [14] [17].
Rac threo-Dihydro Bupropion Hydrochloride typically appears as a white to off-white crystalline solid [20] [26]. The crystalline nature of this compound influences its physical properties, including solubility, stability, and bioavailability [26].
The solid-state properties of rac threo-Dihydro Bupropion Hydrochloride include:
While detailed X-ray crystallographic data for rac threo-Dihydro Bupropion Hydrochloride is limited in the available literature, the crystalline structure likely exhibits specific packing arrangements influenced by hydrogen bonding between the hydroxyl group, the amine group, and the chloride counterion [20] [24].
The solid-state stability of the compound is influenced by its crystalline form, with proper storage conditions being essential to maintain its chemical integrity over time [25] [35].
The solubility profile of rac threo-Dihydro Bupropion Hydrochloride varies across different solvents, which is important for its handling, analysis, and potential applications [26] [29].
Solubility data for rac threo-Dihydro Bupropion Hydrochloride in various solvents:
| Solvent | Solubility | Reference |
|---|---|---|
| Water | Slightly soluble | [26] [29] |
| Methanol | Slightly soluble | [26] [25] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble | [26] [25] |
| Acetonitrile | Soluble | [28] |
| Ethanol | Moderately soluble | [27] |
The partition coefficient (log P), which represents the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium, is an important physicochemical parameter that influences the compound's behavior in biological systems [24] [30]. For rac threo-Dihydro Bupropion Hydrochloride, the exact experimental log P value is not widely reported in the literature, but computational methods predict a log P value in the range of 2.98-3.19 for the free base form [24].
The predicted water solubility of the free base form is approximately 0.218 mg/mL, indicating limited aqueous solubility [24]. This relatively low water solubility is consistent with the presence of the lipophilic 3-chlorophenyl ring and tert-butyl group in the molecule [24] [27].
Spectroscopic techniques provide valuable information about the structural and chemical properties of rac threo-Dihydro Bupropion Hydrochloride [31] [32].
The proton (¹H) NMR spectrum of rac threo-Dihydro Bupropion Hydrochloride shows characteristic signals that confirm its structure [32]:
Carbon (¹³C) NMR spectroscopy further confirms the structure, showing signals for the aromatic carbons, the chiral carbons bearing the hydroxyl and amino groups, the methyl carbon, and the carbons of the tert-butyl group [32].
The IR spectrum of rac threo-Dihydro Bupropion Hydrochloride exhibits characteristic absorption bands:
The UV spectrum of rac threo-Dihydro Bupropion Hydrochloride shows absorption maxima characteristic of the 3-chlorophenyl chromophore [32]. The hydroxylated metabolites of bupropion, including threo-Dihydro Bupropion, typically show maximum absorption (λmax) around 250-260 nm, with additional absorption bands possible depending on the specific electronic transitions [32].
Mass spectrometric analysis of rac threo-Dihydro Bupropion Hydrochloride provides information about its molecular weight and fragmentation pattern [32]:
High-resolution mass spectrometry can confirm the exact mass of the compound, providing additional confirmation of its molecular formula [32].
Rac threo-Dihydro Bupropion Hydrochloride exhibits specific stability characteristics and degradation pathways that are important for its handling, storage, and analysis [36] [35].
The compound is relatively stable under proper storage conditions but can undergo degradation under certain conditions [36]. Studies on the stability of bupropion and its metabolites, including threo-Dihydro Bupropion, have shown that these compounds can undergo degradation in plasma and other biological matrices [36].
Key factors affecting the stability of rac threo-Dihydro Bupropion Hydrochloride include:
Potential degradation pathways for rac threo-Dihydro Bupropion Hydrochloride may include:
For long-term storage, rac threo-Dihydro Bupropion Hydrochloride should be kept in a tightly sealed container, protected from light and moisture, and stored at low temperature (2-8°C or -20°C) [26] [35]. Under these conditions, the compound can maintain its chemical integrity for extended periods [26] [35].
The synthesis of rac threo-dihydro bupropion hydrochloride involves several distinct methodological approaches. The most direct route involves reduction of racemic bupropion using chemical reducing agents [1]. Sodium borohydride reduction represents a well-established synthetic pathway, yielding both threo- and erythro-diastereomers in variable ratios depending on reaction conditions [2]. This non-stereoselective approach typically produces a racemic mixture requiring subsequent separation or purification steps [3].
Alternative synthetic routes have been developed utilizing brominated intermediates. One documented pathway involves the use of 2-bromo-3'-chloropropiophenone as starting material, followed by hydrolysis reactions to form 1-(3-chlorophenyl)-2-hydroxypropan-1-one, subsequent oxidation to yield 1-(3-chlorophenyl)propane-1,2-dione, and final reduction to generate the desired threo-dihydrobupropion product [4]. This multi-step approach demonstrates yields of 65-74% depending on specific reaction conditions and purification methods employed.
Stereoselective synthesis of threo-dihydrobupropion represents a significant synthetic challenge due to the formation of multiple chiral centers during the reduction process. The reduction of bupropion creates an additional chiral center adjacent to the existing chiral center, resulting in the formation of four possible stereoisomers [2] [6].
Enzymatic approaches utilizing recombinant 11β-hydroxysteroid dehydrogenase 1 demonstrate remarkable stereoselectivity, exclusively producing threohydrobupropion from R-bupropion substrates [7] [8]. This enzymatic route exhibits an apparent Km of 2.1 ± 0.9 μM and Vmax of 0.22 ± 0.03 nmol/mg per hour for the carbonyl reduction of bupropion, indicating efficient substrate binding and conversion [8].
Chiral separation methodologies have been developed to resolve the stereoisomers post-synthesis. High-performance liquid chromatography utilizing chiral stationary phases, particularly the Lux Cellulose-3 column, achieves baseline separation of threohydrobupropion enantiomers [2] [6]. The chromatographic separation methodology involves gradient elution with methanol, acetonitrile, and ammonium bicarbonate buffer systems, enabling resolution of individual stereoisomers for analytical and preparative applications [3].
Chemical approaches to stereoselective synthesis remain limited due to the inherent challenges in controlling the stereochemistry during carbonyl reduction. Research into asymmetric reduction catalysts and stereoselective reaction conditions continues, though no commercially viable enantioselective synthetic routes have been established for large-scale production [9].
The reduction of bupropion to threo-dihydrobupropion proceeds through multiple enzymatic pathways, with carbonyl reductases playing the primary role in metabolic transformation [10] [11]. The principal enzyme responsible for threohydrobupropion formation is 11β-hydroxysteroid dehydrogenase 1, which catalyzes the stereoselective reduction of the carbonyl group in an NADPH-dependent manner [7] [8].
Mechanistic studies reveal that 11β-hydroxysteroid dehydrogenase 1 demonstrates remarkable substrate specificity, exclusively reducing R-bupropion to form threohydrobupropion while showing no activity toward S-bupropion or erythrohydrobupropion formation [8]. Molecular docking studies indicate that R-bupropion adopts a favorable binding position within the enzyme active site, with the carbonyl oxygen positioned optimally for hydrogen transfer from the cofactor NADPH and the catalytic tyrosine residue [8].
The enzymatic reduction mechanism involves a ternary complex formation between enzyme, substrate, and NADPH cofactor. The reaction proceeds through hydride transfer from the nicotinamide ring of NADPH to the carbonyl carbon of bupropion, with concomitant protonation of the carbonyl oxygen by the enzyme tyrosine residue [8]. This mechanism accounts for the observed stereoselectivity, as the enzyme active site architecture permits optimal positioning only for R-bupropion substrates.
Alternative carbonyl reductases contribute to erythrohydrobupropion formation through distinct enzymatic pathways. These include members of the aldo-keto reductase family and other short-chain dehydrogenases, though their specific identities and relative contributions remain incompletely characterized [10] [11].
Chemical reduction methods typically employ sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation conditions. These approaches generally lack stereoselectivity and produce mixtures of threo- and erythro-diastereomers requiring subsequent separation [1]. Reaction conditions including temperature, solvent selection, and reducing agent concentration significantly influence the diastereomeric ratios obtained.
Purification of rac threo-dihydro bupropion hydrochloride requires sophisticated methodologies to achieve pharmaceutical-grade purity levels. Crystallization represents the primary purification technique, typically employing alcohol solvents including ethanol, methanol, or isopropanol under controlled temperature conditions [1] [12].
The crystallization process involves dissolution of crude material in heated alcohol solvent, followed by controlled cooling to promote crystal formation. Optimal crystallization conditions include solid-to-liquid ratios of 0.1-0.3 g/mL, with temperature control maintained between 50-60°C during dissolution and gradual cooling to ambient temperature [12]. Recrystallization procedures typically achieve purities of 96-98% as determined by high-performance liquid chromatography analysis [12].
Liquid-liquid extraction methodologies provide effective purification for analytical-scale preparations. The most widely employed protocol utilizes ethyl acetate extraction from aqueous solutions, achieving recovery rates exceeding 85% with minimal matrix interference [3]. The extraction procedure involves sample acidification, organic solvent addition, vigorous mixing, centrifugation, and organic phase collection followed by evaporation and reconstitution [3].
Solid-phase extraction techniques offer advantages for high-throughput sample processing and automated purification workflows. These methods demonstrate superior recovery rates approaching 90% with reduced matrix effects compared to alternative extraction approaches [13]. Column conditioning, sample loading, washing, and elution steps require optimization for individual analytical applications.
Deuterated analogs of threo-dihydrobupropion serve as essential internal standards for quantitative mass spectrometry applications. The d9-labeled analog incorporates nine deuterium atoms replacing all hydrogen atoms on the tert-butyl group, providing optimal isotopic separation while maintaining chemical similarity to the unlabeled compound [14] [15] [16].
The synthesis of deuterated threo-dihydrobupropion d9 hydrochloride utilizes deuterated bupropion precursors containing the labeled tert-butyl group. The reduction procedures follow identical methodologies to those employed for unlabeled material, with enzymatic or chemical reduction approaches yielding the corresponding deuterated products [15]. Isotopic purity typically achieves 99.5% atom deuterium incorporation with chemical purity exceeding 98.9% by high-performance liquid chromatography analysis [14] [15].
Stable isotope labeling strategies extend beyond simple deuteration to include carbon-13 and nitrogen-15 incorporation at specific molecular positions. These alternatives provide distinct mass shifts enabling multiplexed analytical applications and metabolic pathway investigations [17]. The selection of isotopic labeling positions requires consideration of potential metabolic lability and analytical interference.
Analytical quality control protocols encompass multiple validation parameters including specificity, linearity, accuracy, precision, detection limits, quantitation limits, robustness, and stability [18] [3]. Method validation follows International Conference on Harmonisation guidelines with acceptance criteria established for each analytical parameter. Inter-laboratory validation studies confirm method transferability and reproducibility across different analytical platforms.
Regulatory requirements for threo-dihydrobupropion analysis in pharmaceutical development encompass bioequivalence studies, pharmacokinetic assessments, and drug interaction evaluations. The United States Food and Drug Administration specifies measurement of bupropion and its three active metabolites, including threohydrobupropion, as supportive evidence for comparable therapeutic outcomes in generic drug applications [23] [24] [25].
Pharmacopeial monographs provide standardized analytical methods and acceptance criteria for bupropion and related substances. The United States Pharmacopeia includes procedures for identity, assay, impurities, and dissolution testing applicable to bupropion-containing drug products [26]. European Pharmacopoeia specifications address similar analytical requirements with harmonized approaches to international pharmaceutical standards.
Bioanalytical method validation requirements specify precision and accuracy within 85-115% for quality control samples, with coefficient of variation not exceeding 15% except at the lower limit of quantitation where 20% is acceptable [23] [24]. Stability evaluation includes bench-top, freeze-thaw, long-term frozen, and processed sample stability assessments.
International Conference on Harmonisation guidelines provide framework for analytical method validation, stability testing, and impurity qualification relevant to bupropion metabolite analysis [19]. These guidelines establish principles for pharmaceutical quality throughout the drug development lifecycle from early research through commercial manufacturing.